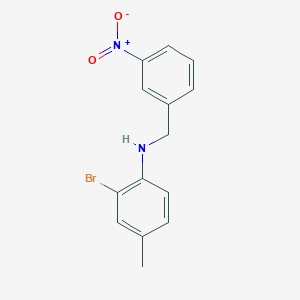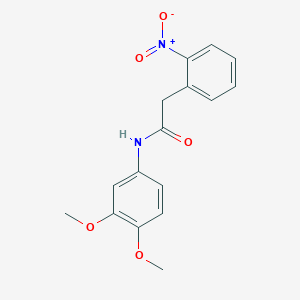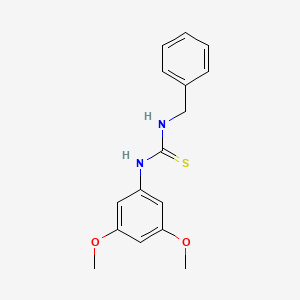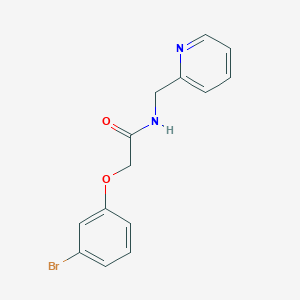
(2-bromo-4-methylphenyl)(3-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-4-methylphenyl)(3-nitrobenzyl)amine, also known as BNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNA is a versatile compound that can be used in the synthesis of other compounds, as well as in scientific research to study its mechanism of action and physiological effects.
作用機序
The mechanism of action of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine is not fully understood, but it is believed to act as an inhibitor of various enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various physiological effects, including anticholinesterase activity, anti-inflammatory activity, and analgesic activity. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is believed to play a role in the development of the disease.
実験室実験の利点と制限
One of the advantages of using (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine in lab experiments is its versatility. This compound can be used in the synthesis of various compounds, as well as in scientific research to study its mechanism of action and physiological effects. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic to various cell lines, and caution should be exercised when handling the compound.
将来の方向性
There are several future directions for the use of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using this compound as a building block. These compounds could have potential applications in medicinal chemistry. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to a better understanding of its physiological effects. Finally, the development of more efficient and less toxic synthesis methods for this compound could lead to its wider use in scientific research.
合成法
The synthesis of (2-bromo-4-methylphenyl)(3-nitrobenzyl)amine involves the reaction of 2-bromo-4-methylphenylamine and 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a yield of around 70%.
科学的研究の応用
(2-bromo-4-methylphenyl)(3-nitrobenzyl)amine has been used extensively in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the synthesis of other compounds. This compound can be used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry.
特性
IUPAC Name |
2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-5-6-14(13(15)7-10)16-9-11-3-2-4-12(8-11)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBWYMBEYJSVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)



![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)


